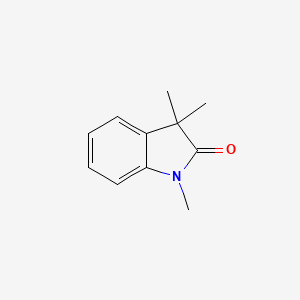

1,3,3-trimethylindolin-2-one

描述

Structure

3D Structure

属性

IUPAC Name |

1,3,3-trimethylindol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO/c1-11(2)8-6-4-5-7-9(8)12(3)10(11)13/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFJITKCIMOLCNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=CC=CC=C2N(C1=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50174048 | |

| Record name | 2-Indolinone, 1,3,3-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50174048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20200-86-6 | |

| Record name | 2-Indolinone, 1,3,3-trimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020200866 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Indolinone, 1,3,3-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50174048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1,3,3 Trimethylindolin 2 One and Its Derivatives

Classical Synthetic Approaches to the 1,3,3-Trimethylindolin-2-one Core

Traditional methods for assembling the indolin-2-one framework have been established for over a century and often involve cyclization reactions of pre-functionalized aniline (B41778) precursors. These foundational strategies remain relevant for their reliability and access to specific substitution patterns.

The construction of the indolin-2-one ring system through classical methods frequently involves the formation of the C3-aryl bond as the final key step. One of the most prominent historical methods is the Stolle synthesis, which utilizes an intramolecular Friedel-Crafts alkylation. tandfonline.com In this approach, an α-haloacetanilide is treated with a Lewis acid, such as aluminum chloride (AlCl₃), to induce cyclization. tandfonline.com While effective, the harsh reaction conditions can limit its application to substrates with sensitive functional groups. tandfonline.com

Another classical route is the Brunner reaction, first reported in 1896, which involves heating N-acylphenylhydrazines with a strong base at high temperatures to yield indolin-2-ones. tandfonline.com The Gassman synthesis provides an alternative pathway where an aniline is converted into an azasulfonium salt, which then undergoes a Sommelet-Hauser type rearrangement and cyclization to afford a 3-(methylthio)indolin-2-one. tandfonline.com This intermediate can subsequently be desulfurized to yield the indolin-2-one core. tandfonline.com

Once the basic indolin-2-one or 3,3-dimethylindolin-2-one (B45635) scaffold is formed, the final methyl group can be introduced at the nitrogen atom via standard N-alkylation procedures, typically using a methylating agent like methyl iodide or dimethyl sulfate (B86663) in the presence of a base.

Table 1: Comparison of Classical Indolin-2-one Syntheses

| Synthesis Name | Key Reactants | Key Reagents/Conditions | Mechanism Highlights |

| Stolle Synthesis | α-Haloacetanilide | AlCl₃ (Lewis Acid) | Intramolecular Friedel-Crafts alkylation. tandfonline.com |

| Brunner Reaction | N-Acylphenylhydrazine | Strong base (e.g., alkali), high temperature | Base-induced cyclization. tandfonline.com |

| Gassman Synthesis | Aniline, t-Butyl hypochlorite, Thioether | Base | Formation of an azasulfonium salt followed by Sommelet-Hauser rearrangement. tandfonline.com |

Condensation reactions are pivotal not only for building the core but more frequently for derivatizing this compound into more complex functional molecules, particularly dyes and chromophores. In these reactions, the active methylene (B1212753) group at the C2 position (often as a ylidene or acetaldehyde (B116499) derivative) serves as a key nucleophile or electrophile.

For instance, (1,3,3-trimethylindolin-2-ylidene)acetaldehyde is a versatile intermediate that undergoes condensation with various anilines in acetic acid to produce hemicyanine dyes. researchgate.net Similarly, it can be condensed with diethylthiobarbituric acid in ethanol (B145695) to yield push-pull chromophores. nih.gov The Knoevenagel condensation is another widely used strategy; for example, a brominated 1-ethyl-2,3,3-trimethyl-3H-indolium iodide salt can be condensed with (E)-2-(1,3,3-trimethylindolin-2-ylidene)acetaldehyde in refluxing acetic anhydride (B1165640) to synthesize complex indolinium iodide derivatives in excellent yields. mdpi.com These reactions are fundamental in creating conjugated systems with specific electronic and photophysical properties.

Table 2: Examples of Condensation Reactions for Derivatization

| Indoline (B122111) Reactant | Condensation Partner | Conditions | Product Class |

| (1,3,3-Trimethylindolin-2-ylidene)acetaldehyde | Substituted Anilines | Acetic acid, room temperature | Hemicyanine Dyes researchgate.net |

| (1,3,3-Trimethylindolin-2-ylidene)acetaldehyde | Diethylthiobarbituric acid | Ethanol, room temperature | Push-pull Chromophores nih.gov |

| 5-Bromo-1-ethyl-2,3,3-trimethyl-3H-indolium iodide | (E)-2-(1,3,3-Trimethylindolin-2-ylidene)acetaldehyde | Acetic anhydride, 90°C | Indolinium Iodide Dyes mdpi.com |

| 1,2,3,3-Tetramethyl-3H-indolium iodide | 3-Butyn-2-one | Base catalysis (e.g., lithium ethoxide) | Conjugated Enones |

Catalytic Synthesis Techniques Applied to this compound Systems

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and functional group tolerance. The synthesis and functionalization of indolin-2-ones have significantly benefited from the development of novel transition metal-catalyzed reactions.

The direct installation of methyl groups onto the indolin-2-one core via C-H activation is a highly desirable and atom-economical strategy. Transition metal catalysis has emerged as a powerful tool for such transformations. rsc.org Various 3d and 4d transition metals have been employed to catalyze the C-H methylation of arenes and heterocycles, including indole (B1671886) derivatives. rsc.orgresearchgate.net

Ruthenium (Ru), Rhodium (Rh), and Cobalt (Co) have shown particular efficacy. For example, Rh-catalyzed ortho-selective C-H methylation of arenes using potassium methyltrifluoroborate (MeBF₃K) as the methyl source has been reported for various nitrogen-containing directing groups, including those on indoles. rsc.org More recently, earth-abundant 3d metals like manganese (Mn) and cobalt have gained traction as cost-effective and less toxic alternatives. rsc.org Cobalt-catalyzed late-stage C-H methylation using trimethylboroxine (B150302) (Me₃B₃O₃) as the methyl source has been demonstrated as a powerful protocol. rsc.org These methods offer a direct route to methylated indolin-2-ones, avoiding multi-step sequences involving pre-functionalized substrates.

Table 3: Overview of Catalytic C-H Methylation Systems

| Catalyst System | Methyl Source | Directing Group | Key Features |

| Rhodium (Rh) | MeBF₃K | N-based heterocycles | Ortho-selective methylation of indoles at the C2 position. rsc.org |

| Ruthenium (Ru) | Various | N-based heterocycles | Applied in the methylation of tryptophan derivatives. rsc.org |

| Cobalt (Co) | Me₃B₃O₃ | Ketones, amides, esters | Highly electrophilic catalyst enables late-stage methylation. rsc.org |

| Manganese (Mn) | Me2Zn, Me3Al | Amides, heterocycles | Low toxicity, obviates the need for phosphine (B1218219) ligands in some cases. rsc.org |

Beyond methylation, advanced catalytic systems are employed to introduce a wide array of functional groups onto the this compound scaffold or to construct the ring system itself with high precision. Palladium-catalyzed cross-coupling reactions are particularly prominent. For example, new porphyrin-indolin-2-one conjugates have been synthesized via palladium-catalyzed amination reactions (Buchwald-Hartwig type) between halogenated this compound derivatives and an aminoporphyrin. researchgate.net This coupling is effectively catalyzed by a combination of a palladium source and a bulky phosphine ligand like XPhos under mild conditions. researchgate.net

Other catalytic strategies focus on building the heterocyclic core. Ruthenium-catalyzed intramolecular alkene hydroarylation of N-aryl acrylamides provides a redox-neutral pathway to oxindole (B195798) products via a 5-exo-trig ring-closure. researchgate.net Additionally, nickel-catalyzed aromatic C-H alkylation with alkyl-bromine bonds has been demonstrated for the construction of indolone cores. researchgate.net These methods represent the frontier of catalytic synthesis, enabling the creation of complex and functionalized indolin-2-one derivatives.

Multicomponent Reaction Strategies for Diverse Indolin-2-one Architectures

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing substantial portions of all starting materials, offer remarkable efficiency and molecular diversity. beilstein-journals.orgnih.gov The indolin-2-one scaffold is a frequent target and product of innovative MCRs.

A pseudo-three-component, one-pot synthesis of 3,3-bis(indol-3-yl)indolin-2-ones has been developed using various indoles and isatin (B1672199), catalyzed by sulfamic acid under eco-friendly conditions. acs.org In another example, a copper-catalyzed four-component reaction of 2-methylindole, an aromatic aldehyde, and a cyclic dienophile (such as a 3-ylideneoxindole) affords diverse spirotetrahydrocarbazoles in a highly diastereoselective manner. nih.gov

Novel triene merocyanines, specifically 4-(1,3,3-trimethylindolin-2-ylidene)but-2-en-1-ylideneindolones, can be synthesized in good to excellent yields through a consecutive three-component insertion Sonogashira coupling–addition sequence. beilstein-journals.org Furthermore, novel thiazol-indolin-2-one derivatives have been prepared via a three-component reaction between thiosemicarbazide (B42300), an isatin derivative, and an N-substituted-2-bromoacetophenone derivative under reflux in ethanol. nih.gov These MCR strategies provide rapid access to complex molecular architectures that would otherwise require lengthy, stepwise syntheses.

Table 4: Selected Multicomponent Reactions (MCRs) Yielding Indolin-2-one Derivatives

| Number of Components | Key Reactants | Catalyst/Conditions | Resulting Architecture |

| Three (Pseudo) | Isatin, Indole (2 equiv.) | Sulfamic acid, room temp. | 3,3-Bis(indol-3-yl)indolin-2-ones acs.org |

| Three | 3-Phenacylideneoxindoles, Indole, Dimedone | p-Toluenesulfonic acid, refluxing acetonitrile | Functionalized 3-indolyl-indolin-2-ones rsc.org |

| Three | Thiosemicarbazide, Isatin derivative, N-(4-(2-bromoacetyl)phenyl)sulfonamide | Triethylamine, refluxing ethanol | Thiazol-indolin-2-one hybrids nih.gov |

| Four | 2-Methylindole, Aromatic aldehyde, (E)-1-benzyl-3-(2-oxo-2-phenylethylidene)indolin-2-one | CuSO₄, refluxing toluene | Spiro[carbazole-3,3'-indolines] nih.gov |

One-Pot Syntheses of Functionalized this compound Derivatives

One-pot syntheses have emerged as powerful tools for the efficient construction of complex molecules from simple precursors in a single operation, minimizing waste and simplifying purification processes. In the context of this compound derivatives, these strategies are particularly valuable for generating libraries of functionalized compounds.

Multicomponent reactions (MCRs) are a cornerstone of one-pot synthesis, enabling the formation of multiple bonds and the assembly of complex scaffolds in a single step. nih.gov For instance, novel triene merocyanines, which are valuable in materials science, have been synthesized in good to excellent yields through a consecutive three-component insertion Sonogashira coupling–addition sequence. beilstein-journals.org This method demonstrates the power of MCRs to create extended π-conjugated systems incorporating the this compound moiety. beilstein-journals.orgresearchgate.net

Another significant application of one-pot synthesis is the creation of spirocyclic derivatives. Spiro[indoline-3,4'-pyran] derivatives, for example, have been efficiently synthesized via one-pot, three-component reactions involving isatins, an active methylene compound, and another nucleophile. naturalspublishing.comekb.eg These reactions can be catalyzed by various means, including copper(II) triflate (Cu(OTf)2) or conducted under catalyst-free and solvent-free conditions, highlighting the versatility and green chemistry potential of these approaches. nih.govnih.govtandfonline.com The use of Fe3O4@l-arginine as a magnetic nanocatalyst further exemplifies the move towards sustainable and easily manageable reaction conditions. nih.gov

The following table summarizes a selection of one-pot synthetic methods for this compound derivatives:

| Product Type | Reactants | Catalyst/Conditions | Yield | Reference |

| Triene Merocyanines | Alkynoyl o-iodoanilides, terminal arylalkynes, Fischer's base | Sonogashira coupling conditions | Good to excellent | beilstein-journals.orgresearchgate.net |

| Spiro[indoline-3,4'-pyran] | Isatin, malononitrile (B47326), various nucleophiles | Diammonium hydrogen phosphate, MW irradiation, aqueous media | Not specified | naturalspublishing.comekb.eg |

| Spiro[indoline-3,4'-pyrano[3,2-b]pyran] | Isatin, kojic acid, active methylenes | Cu(OTf)2 | Good to excellent | nih.gov |

| Spiro[indoline-3,4'-pyrano[2,3-c]pyrazole] | Hydrazines, β-keto esters, isatins, malononitrile/ethyl cyanoacetate | Fe3O4@l-arginine, solvent-free | Excellent | nih.gov |

| Coumarin-spiro[indoline-3,4'-pyran] | β-ketoesters, isatins, malononitrile | Catalyst-free, aqueous medium | Not specified | tandfonline.com |

Stereoselective and Regioselective Considerations in Multicomponent Routes Involving this compound

The control of stereochemistry and regiochemistry is a critical challenge in the synthesis of complex organic molecules. In multicomponent reactions involving this compound, achieving high levels of selectivity is essential for accessing specific isomers with desired properties.

The synthesis of triene merocyanines through a three-component reaction showcases remarkable selectivity. beilstein-journals.org The reaction proceeds in a stepwise manner, which is the origin of the observed selectivity, and this has been supported by extensive DFT computations. beilstein-journals.org The formation of 4-(1,3,3-trimethylindolin-2-ylidene)but-2-en-1-ylideneindolones, for example, is highly stereoselective, as indicated by the presence of only a single set of signals in the NMR spectra. beilstein-journals.org

In the synthesis of spirooxindoles, regioselectivity is a key consideration. The 1,3-dipolar cycloaddition of isatin-derived azomethine ylides with α-cyano-α,β-unsaturated compounds has been shown to produce 3,3'-pyrrolidinyl-spirooxindoles with excellent diastereoselectivity. mdpi.com Similarly, the three-component reaction of acrylamides and aroylacrylic acids with isatins and α-amino acids leads to the regioselective synthesis of spirooxindolo pyrrolidines and pyrrolizidines. beilstein-journals.org

The construction of cationic azahelicenes via a three-component annulation reaction of isoquinoline (B145761), indole, and 1,2-dichloroethane (B1671644) demonstrates complete regioselectivity for the C1 position of the isoquinoline ring, which is crucial for the formation of the helical structure. nih.gov The stereoselective synthesis of (Z)-1,3-bis(α,β-unsaturated carbonyl)-isoindolines from aldehydes and phenacyl azides under metal-free conditions further highlights the ability to control stereochemical outcomes in multicomponent systems. rsc.org

The following table provides examples of stereoselective and regioselective multicomponent reactions:

| Reaction Type | Product | Key Features | Reference |

| Three-component insertion Sonogashira coupling–addition | Triene Merocyanines | High stereoselectivity, stepwise terminal addition | beilstein-journals.org |

| 1,3-Dipolar cycloaddition | 3,3'-Pyrrolidinyl-spirooxindoles | Excellent diastereoselectivity | mdpi.com |

| Three-component reaction | Spirooxindolo pyrrolidines and pyrrolizidines | Regioselective synthesis | beilstein-journals.org |

| Three-component annulation | Cationic Azahelicenes | Complete regioselectivity | nih.gov |

| Metal-free reaction | (Z)-1,3-bis(α,β-unsaturated carbonyl)-isoindolines | Stereoselective synthesis | rsc.org |

Derivatization and Functionalization Strategies of the this compound Moiety

The this compound scaffold serves as a versatile platform for the development of a wide array of functional molecules. Derivatization and functionalization strategies are employed to modify the core structure, leading to compounds with tailored electronic, optical, and biological properties.

Modifications to the indolin-2-one ring system are crucial for fine-tuning the properties of the resulting molecules. These modifications can involve substitutions on the aromatic ring or alterations at the nitrogen atom.

Palladium-catalyzed amination reactions have been used to couple halogenated this compound derivatives with aminoporphyrins, creating novel porphyrin-indolin-2-one conjugates. researchgate.net The efficiency of these cross-coupling reactions is influenced by the choice of catalyst, the position and number of halogen substituents, and the reaction conditions. researchgate.net

| Modification Strategy | Reactants | Product | Application | Reference |

| Palladium-catalyzed amination | Halogenated this compound, 2-aminoporphyrin | Porphyrin-indolin-2-one conjugates | Not specified | researchgate.net |

| N-propargylation | This compound, propargyl bromide | N-propargylated indolin-2-one | Activity-based probes | acs.org |

| I2-promoted oxidative reaction | 1,2,3,3-tetramethyl-3H-indolium iodides | Substituted indolin-2-ones | Not specified | researchgate.net |

Spirocyclic compounds, characterized by two rings sharing a single common atom, are an important class of molecules with diverse applications. beilstein-journals.org The this compound moiety is a common building block in the synthesis of spirocyclic systems, particularly those containing a spirooxindole core.

The synthesis of spiro[indoline-3,4'-pyran] derivatives has been achieved through various multicomponent reactions. nih.govnaturalspublishing.comtandfonline.com These reactions often involve the condensation of an isatin derivative (a precursor to the indolin-2-one core) with a malononitrile and a third component, such as a β-ketoester or another active methylene compound. nih.govtandfonline.com These syntheses can be performed under environmentally friendly conditions, for instance, using water as a solvent or under catalyst-free conditions. naturalspublishing.comtandfonline.com

The condensation of 1,3,3-trimethyl-2-methyleneindoline (B94422) with salicylaldehyde (B1680747) provides a direct route to 1',3',3'-trimethylspiro[chromene-2,2'-indoline], a well-known photochromic and thermochromic molecule. nih.gov This reaction highlights the utility of the exocyclic methylene group of the Fischer's base derivative in constructing spirocyclic systems.

| Spirocyclic System | Synthetic Method | Key Features | Reference |

| Spiro[indoline-3,4'-pyran] | Multicomponent reaction of isatin, malononitrile, and β-ketoester | Catalyst-free, aqueous medium | tandfonline.com |

| Spiro[indoline-3,4'-pyrano[2,3-c]pyrazole] | Four-component reaction of hydrazine, β-keto ester, isatin, and malononitrile | Use of magnetic nanocatalyst, solvent-free | nih.gov |

| 1',3',3'-Trimethylspiro[chromene-2,2'-indoline] | Condensation of 1,3,3-trimethyl-2-methyleneindoline and salicylaldehyde | Single-step synthesis of a photochromic compound | nih.gov |

The this compound moiety is a key component in a variety of conjugated systems, particularly merocyanine (B1260669) and styryl dyes, which have applications in materials science and as fluorescent probes. nih.govresearchgate.netnih.gov These dyes are typically push-pull systems, with the indoline group acting as an electron donor. nih.gov

The synthesis of merocyanine dyes often involves the condensation of an activated indoline derivative with an acceptor molecule. nih.govresearchgate.net For example, 2-(1,3,3-trimethylindolin-2-ylidene)acetaldehyde (B1293558) can be condensed with diethylthiobarbituric acid to form a merocyanine dye. nih.goviucr.org More complex conjugated systems, such as those with extended polyene chains, can be synthesized through multicomponent reactions. beilstein-journals.org

Styryl dyes incorporating the this compound core are another important class of conjugated molecules. These are typically synthesized by the condensation of a substituted benzaldehyde (B42025) or cinnamaldehyde (B126680) with 1,2,3,3-tetramethylindolium perchlorate. korea.ac.kr These dyes exhibit interesting photophysical properties and have been investigated as fluorescent probes. nih.gov

| Conjugated System | Synthetic Method | Precursors | Application | Reference |

| Merocyanine Dyes | Condensation reaction | 2-(1,3,3-Trimethylindolin-2-ylidene)acetaldehyde, diethylthiobarbituric acid | Non-linear optical materials | nih.goviucr.org |

| Triene Merocyanines | Three-component insertion Sonogashira coupling–addition | Alkynoyl o-iodoanilides, terminal arylalkynes, Fischer's base | Functional organic materials | beilstein-journals.org |

| Styryl Dyes | Condensation reaction | 1,2,3,3-Tetramethylindolium perchlorate, substituted benzaldehydes/cinnamaldehydes | Fluorescent probes | nih.govkorea.ac.kr |

| Azo-linked Dyes | Diazotization and coupling | 1,3,3-Trimethyl-2-methyleneindole, 4-aminoacetophenone | Non-linear optical materials | iucr.org |

Reactivity and Mechanistic Investigations of 1,3,3 Trimethylindolin 2 One

Fundamental Reaction Pathways of 1,3,3-Trimethylindolin-2-one

The reactivity of the this compound system is characterized by its participation in both electrophilic and nucleophilic reactions, as well as its susceptibility to oxidation and reduction. These fundamental pathways are pivotal to its application in organic synthesis.

Electrophilic and Nucleophilic Reactions at the Indolin-2-one System

The indolin-2-one core of this compound possesses sites susceptible to both electrophilic and nucleophilic attack. The carbonyl group is a key reactive center, with electrophiles attacking the oxygen and nucleophiles attacking the carbon. libretexts.org This dual reactivity allows for a variety of addition reactions. For instance, the addition of water to a carbonyl group is a classic example of a nucleophilic addition reaction. libretexts.org

The broader indoline (B122111) structure can also participate in these reactions. For example, derivatives like 5-chloro-2-methylene-1,3,3-trimethylindoline exhibit unique reactivity due to the electronic effects of substituents. The chlorine atom at the 5-position can influence the compound's reactivity in both electrophilic and nucleophilic reactions. cymitquimica.com In the context of more complex systems, such as in the synthesis of merocyanine (B1260669) dyes, the indolin-2-one moiety can act as a nucleophile. Specifically, the enamine form, Fischer's base (1,3,3-trimethyl-2-methyleneindoline), is a significant carbon nucleophile. nih.govbeilstein-journals.org This nucleophilicity is crucial for its role in chain-shortening reactions of cyanine (B1664457) dyes and in multicomponent reactions for synthesizing novel chromophores. nih.govbeilstein-journals.org

Oxidation and Reduction Chemistry of this compound Derivatives

The oxidation and reduction of this compound derivatives are fundamental transformations that alter their structure and properties. Oxidation, defined as a reaction that involves the loss of electrons, can be achieved using various oxidizing agents. libretexts.org For instance, 2-hydroxy-1,3,3-trimethylindoline-2-carbaldehyde methyl(4-(phenylazo)phenyl)hydrazone, a derivative, can be oxidized to form corresponding quinones or other oxidized products. Common oxidizing agents for such transformations include potassium permanganate (B83412) (KMnO₄) and chromium trioxide (CrO₃). An iodine-promoted oxidative reaction of 1,2,3,3-tetramethyl-3H-indolium iodides provides a metal-free method for synthesizing indolin-2-ones. researchgate.net

Conversely, reduction involves the gain of electrons. libretexts.org The azo group in derivatives like the aforementioned hydrazone can be reduced to amines. Typical reducing agents for such reactions include sodium borohydride (B1222165) (NaBH₄) or hydrogen gas (H₂) with a catalyst. The concept of oxidation number is central to understanding these redox reactions, as it indicates the formal electrical charge of an atom within a compound. libretexts.org

Detailed Mechanistic Studies of this compound Involved Transformations

In-depth mechanistic studies have elucidated the intricate roles of this compound and its derivatives in various chemical transformations, from the synthesis of dyes to complex molecular rearrangements.

Reaction Mechanisms in Cyanine Dye Chemistry Involving Fischer's Base (1,3,3-trimethyl-2-methyleneindoline)

Fischer's base, or 1,3,3-trimethyl-2-methyleneindoline (B94422), is a key intermediate and reactive nucleophile in the synthesis and transformation of cyanine dyes. nih.govacs.org Its involvement is particularly notable in the "blueing" reaction of heptamethine cyanine dyes like Cy7, where the dye undergoes a chain-shortening process to form pentamethine (Cy5) and trimethine (Cy3) analogs. nih.govacs.org This reaction is initiated by the thermal decomposition of Cy7, which leads to an electrocyclic closure and aromatization of the polymethine chain, releasing Fischer's base and a cationic indolium species. nih.gov

The released Fischer's base, a potent carbon nucleophile, then attacks the polymethine backbone of other cyanine dye molecules, leading to a stepwise shortening of the chain. nih.gov This mechanism has been supported by labeling studies and quantum chemical modeling. nih.govacs.org Similarly, in the photoconversion of Cy5 to Cy3, Fischer's base is generated alongside Fischer's aldehyde from the oxidative cleavage of the polymethine chain by singlet oxygen. The subsequent condensation of these two species leads to the formation of Cy3. acs.org The nucleophilic character of Fischer's base is a recurring theme in the synthesis of various symmetric and asymmetric cyanine dyes. researchgate.net

Intramolecular Rearrangements and Cyclization Mechanisms of this compound Derivatives

Derivatives of this compound are known to participate in various intramolecular rearrangements and cyclization reactions, leading to the formation of complex heterocyclic systems. These reactions are often key steps in the synthesis of biologically active molecules and functional materials.

Intramolecular cyclization strategies are prominent in the synthesis of indoles and related structures. uchicago.edu For example, the palladium-catalyzed intramolecular C-H bond activation of suitable precursors can lead to the construction of the five-membered nitrogen heterocycle characteristic of the indole (B1671886) core. uchicago.edu Another significant type of rearrangement is the acs.orgacs.org-sigmatropic rearrangement, such as the 1,3-diaza-Claisen rearrangement. uvm.edu This reaction, initiated by the desulfurization of a thiourea (B124793) to form a highly electrophilic carbodiimide, can proceed via an intramolecular cyclization to form a zwitterionic intermediate that then undergoes rearrangement. uvm.edu

Fischer carbene complexes, which can be conceptually related to the reactivity of the indolinone system, participate in a wide array of cycloaddition reactions, including [2+2], [3+2], and [4+2] cycloadditions, to form various carbocyclic and heterocyclic compounds. researchgate.net Furthermore, intramolecular nucleophilic thioetherifications are a known method for the synthesis of four-membered thiaheterocycles, known as thietanes. beilstein-journals.org These examples highlight the diverse ways in which the core structure and its derivatives can be manipulated through intramolecular processes to build molecular complexity.

Role of this compound as a Reactive Carbon Nucleophile and Building Block in Complex Reactions

The nucleophilic character of this compound derivatives, particularly Fischer's base, establishes them as valuable building blocks in complex organic reactions. Fischer's base acts as a reactive carbon nucleophile, initiating chain-shortening reactions in cyanine dyes by attacking their polymethine backbones. nih.govacs.org This nucleophilicity is also harnessed in multicomponent reactions. For instance, in the synthesis of novel triene merocyanines, Fischer's base undergoes a 1,4-addition to a vinylogous Michael system, leading to the formation of a resonance-stabilized intermediate. beilstein-journals.org

The reactivity of Fischer's base as a nucleophile is central to the synthesis of various dye structures. It can be coupled with different electrophilic partners, such as indandione, benzo[b]thiophene, and pyrazole (B372694) derivatives, to create asymmetric penta- and heptamethine cyanine dyes. researchgate.net The nucleophilic attack of Fischer's base is a key step in the aminolysis of nonamethine cyanines (Cy9), causing chain shortening to Cy7 and subsequently to Cy5 derivatives. nih.gov This demonstrates its role not just in building up molecular complexity but also in the controlled degradation or transformation of larger molecules. The versatility of this compound derivatives as nucleophilic building blocks is further exemplified by their use in Suzuki-Miyaura cross-coupling reactions to synthesize key chromophoric intermediates. mdpi.com

Spectroscopic and Computational Characterization of 1,3,3 Trimethylindolin 2 One

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental in confirming the identity and elucidating the detailed structural features of 1,3,3-trimethylindolin-2-one and its analogues.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural assignment of this compound and its derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the individual atoms within the molecule.

In the ¹H NMR spectrum of this compound, the protons of the three methyl groups and the aromatic ring exhibit characteristic chemical shifts. For instance, in a derivative, the six protons of the two methyl groups at the C3 position typically appear as a singlet, while the three protons of the N-methyl group also present as a singlet at a different chemical shift. nih.gov The aromatic protons on the benzene (B151609) ring show multiplets in the aromatic region of the spectrum. nih.gov

The ¹³C NMR spectrum provides information on the carbon framework. The carbonyl carbon (C=O) of the indolin-2-one core shows a characteristic signal in the downfield region. rsc.org The quaternary carbon at the C3 position and the carbons of the methyl groups also have distinct chemical shifts. rsc.orgrsc.org The signals for the aromatic carbons can also be assigned based on their electronic environment.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound Derivatives

| Assignment | ¹H NMR (CDCl₃) | ¹³C NMR (CDCl₃) |

| N-CH₃ | 3.19 - 3.21 | 26.2 - 26.3 |

| C(CH₃)₂ | 1.36 - 1.38 | 24.4 - 24.5 |

| Aromatic-H | 6.73 - 7.29 | 107.3 - 140.3 |

| C=O | - | 181.0 - 181.5 |

| C(CH₃)₂ | - | 44.2 - 44.6 |

Note: The chemical shifts are approximate and can vary based on the specific derivative and solvent used. Data compiled from various sources. rsc.orgrsc.org

Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight and elucidating the fragmentation patterns of this compound and its derivatives. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of the molecule and its fragments. rsc.orgrsc.org

The electron ionization (EI) mass spectrum of this compound typically shows a prominent molecular ion peak (M⁺). rsc.org The fragmentation pattern often involves the loss of a methyl group (M-15) to form a stable fragment. rsc.org Other characteristic fragments can arise from the cleavage of the indolinone ring system.

Electrospray ionization (ESI) is a soft ionization technique often used for more complex or fragile derivatives of this compound. rsc.orgrsc.org This method typically produces protonated molecules [M+H]⁺ or other adducts, which helps in confirming the molecular weight of the compound. rsc.orgrsc.org

Table 2: Characteristic Mass Spectrometry Data for selected this compound Derivatives

| Compound | Ionization Mode | m/z (Observed) | Formula | m/z (Calculated) |

| 1,3,3,5-Tetramethylindolin-2-one | ESI | 190.1232 [M+H]⁺ | C₁₂H₁₆NO | 190.1226 |

| 5-Methoxy-1,3,3-trimethylindolin-2-one | ESI | 206.1183 [M+H]⁺ | C₁₂H₁₆NO₂ | 206.1176 |

| 5-(Tert-butyl)-1,3,3-trimethylindolin-2-one | ESI | 232.1711 [M+H]⁺ | C₁₅H₂₂NO | 232.1696 |

Data sourced from rsc.org.

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within this compound and its derivatives. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. The wavelength of maximum absorption (λ_max) provides insights into the extent of conjugation and the electronic nature of the molecule.

Derivatives of this compound often exhibit absorption bands corresponding to π-π* and n-π* transitions. The position and intensity of these bands can be influenced by the substituents on the indolinone core and the solvent in which the spectrum is recorded.

The phenomenon of solvatochromism, the change in the color of a solution with a change in solvent polarity, is observed in some derivatives of this compound. researchgate.netresearchgate.net This effect arises from differential solvation of the ground and excited states of the molecule. A hypsochromic (blue) shift to shorter wavelengths with increasing solvent polarity suggests that the ground state is more polar than the excited state. Conversely, a bathochromic (red) shift to longer wavelengths indicates a more polar excited state. The study of solvatochromism provides valuable information about the electronic distribution in the molecule. researchgate.netresearchgate.netnih.gov

For instance, in certain hemicyanine dyes derived from this compound, a small hypsochromic shift is observed with increasing solvent polarity. researchgate.netresearchgate.net

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of this compound and its derivatives in the solid state. This technique provides accurate bond lengths, bond angles, and torsion angles, revealing the conformation of the molecule and the packing arrangement in the crystal lattice. iucr.orgcrystallography.net

Crystal structure analysis of derivatives often confirms the planarity of the indolinone ring system and the stereochemistry at the C3 position. nih.gov For example, in a derivative of this compound, X-ray diffraction revealed a monoclinic crystal system. nih.gov

Furthermore, X-ray crystallography elucidates intermolecular interactions such as hydrogen bonding, π-π stacking, and van der Waals forces that stabilize the crystal structure. nih.gov In one reported structure, molecules were linked into planar sheets by C—H⋯N and C—H⋯O interactions, with methyl C—H⋯π interactions providing crosslinking between the planes. nih.gov

Table 3: Selected Crystallographic Data for a Derivative of this compound

| Parameter | Value |

| Chemical Formula | C₂₀H₂₁N₃O |

| Molecular Weight | 319.40 |

| Crystal System | Monoclinic |

| Space Group | P2/m |

| a (Å) | 14.8688 (2) |

| b (Å) | 6.89500 (12) |

| c (Å) | 16.3546 (3) |

| β (°) | 99.5834 (16) |

| Volume (ų) | 1653.27 (5) |

| Z | 4 |

Data sourced from nih.gov.

Computational Chemistry for Electronic Structure and Reactivity Profiling

Computational chemistry, particularly Density Functional Theory (DFT), complements experimental data by providing a deeper understanding of the electronic structure, geometric properties, and reactivity of this compound and its derivatives.

Density Functional Theory (DFT) calculations are widely used to model the geometric and electronic properties of this compound and its derivatives. beilstein-journals.orgukm.my By optimizing the molecular geometry, DFT can predict bond lengths, bond angles, and dihedral angles that are often in good agreement with experimental data from X-ray crystallography. ukm.my

DFT calculations are also invaluable for understanding the electronic structure of these molecules. The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be calculated. The HOMO-LUMO energy gap is an important parameter that relates to the chemical reactivity and the electronic transitions observed in UV-Vis spectroscopy. ukm.myrsc.org

Time-dependent DFT (TD-DFT) is employed to calculate theoretical UV-Vis spectra, which can help in the assignment of experimental absorption bands to specific electronic transitions. beilstein-journals.orgrsc.orgnih.gov For example, TD-DFT calculations on a derivative of this compound indicated that the longest wavelength absorption band is dominated by the HOMO to LUMO transition, which is characteristic of an internal charge transfer. rsc.org

Time-Dependent Density Functional Theory (TD-DFT) for Excited States and Optical Properties of this compound Systems

Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum mechanical method used to investigate the properties of many-body systems in the presence of time-dependent potentials, making it a standard tool for studying electronic excited states. mpg.dewikipedia.org This extension of ground-state DFT allows for the calculation of excitation energies, frequency-dependent response properties, and photoabsorption spectra. wikipedia.orguci.edu The methodology is based on the Runge-Gross theorem, which establishes a formal mapping between the time-dependent density and the time-dependent external potential. wikipedia.orguci.edu In practice, TD-DFT is most often applied in the linear-response regime, where it can predict optical absorption spectra by identifying the poles of the linear response function, which correspond to the system's exact excitation energies. wikipedia.orguci.edu

Computational studies on systems incorporating the 1,3,3-trimethylindoline moiety demonstrate the utility of TD-DFT in rationalizing their optical characteristics. For instance, in an analysis of novel triene merocyanines, which are push-pull chromophores, TD-DFT calculations were employed to understand their intense absorption bands. beilstein-journals.org The calculations, using the CAM-B3LYP functional, successfully rationalized the charge-transfer nature of the characteristic broad, long-wavelength absorption bands observed experimentally. beilstein-journals.org The longest wavelength absorption was identified as being almost exclusively dominated by the transition from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). beilstein-journals.org

| Method | Absorption Maximum (λmax / nm) | Transition Character |

|---|---|---|

| Experimental (in Dichloromethane) | 550 | Charge-Transfer |

| TD-DFT (CAM-B3LYP/6-311G(d,p)) | 541 | HOMO → LUMO |

Further research on a dual-state emission luminogen, created by conjugating 1,3,3-trimethylindoline with chroman-2,4-dione, utilized TD-DFT to elucidate its fluorescent behavior. rsc.org The calculations (at the B3LYP/6-31G(d,p) level) revealed that the probe's very weak fluorescence is due to an internal charge transfer (ICT) process from the excited state of the 1,3,3-trimethylindoline donor to the electron-deficient chroman-2,4-dione acceptor. rsc.org This ICT corresponds to a HOMO → LUMO transition. rsc.org Upon reaction with cyanide, this ICT pathway is inhibited, resulting in a strong blue emission that TD-DFT attributes to a locally excited state on the chroman-2,4-dione moiety. rsc.org

| System | Calculated Transition (nm) | Calculated Energy (eV) | Experimental Emission (nm) | Assignment |

|---|---|---|---|---|

| Probe 2 | 435 | 2.85 | 502 (Weak) | Internal Charge Transfer (ICT); HOMO → LUMO |

| Probe 2-CN Adduct | 346 | 3.64 | ~431 (Strong) | Locally Excited (LE); HOMO−2/HOMO−3 → LUMO |

Quantum Chemical Modeling of Reaction Pathways and Energy Barriers

Quantum chemical calculations are a cornerstone of modern chemistry for elucidating reaction mechanisms, providing detailed insights into the behavior of atoms and molecules throughout a chemical transformation. nih.gov These computational methods are used to map potential energy surfaces, identify stable intermediates, and locate transition state structures, which are critical for determining the energy barriers (activation energies) of reactions. nrel.govresearchgate.net Techniques such as Density Functional Theory (DFT) allow researchers to estimate the Gibbs energy barriers of reaction pathways, guiding the prediction of unknown reactions and the optimization of existing synthetic methodologies before engaging in costly and time-consuming experiments. researchgate.netchemrxiv.org Advanced automated search methods, like the Artificial Force Induced Reaction (AFIR) method, can exhaustively explore reaction pathways to construct comprehensive networks of chemical transformations. nih.govnih.gov

A key application of this modeling is the prediction of activation energy barriers. A metastable state can be conceptualized as a potential well from which a system must escape by overcoming an energy barrier. aps.org Quantum chemical calculations determine the energies of the ground (reactant) state and the transition state, with the difference corresponding to the activation energy. researchgate.net

In a study involving a derivative, 2,3,3-trimethylindoline, DFT calculations (at the PBE0/6-311+G** level) were used to investigate the mechanism of its reaction with o-chloranil to form 1,3-tropolone derivatives. beilstein-journals.org The calculations successfully predicted the activation energy barrier for the limiting step of the reaction. beilstein-journals.org The study found that this energy barrier is highly dependent on the electronic properties of the heterocyclic fragment involved. beilstein-journals.org This demonstrates how computational modeling can provide predictive insights into reaction feasibility and kinetics based on molecular structure. beilstein-journals.org

| Species | Description | Relative Energy (kJ/mol) |

|---|---|---|

| Reactants | Initial stable molecules | 0 |

| Transition State (TS) | Highest energy point along the reaction coordinate | +85 (Example Activation Energy) |

| Products | Final stable molecules | -20 (Example Reaction Enthalpy) |

Analysis of Frontier Molecular Orbitals (HOMO/LUMO) in this compound Reactivity

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to describe and predict chemical reactivity and electronic properties. wikipedia.org The theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orglibretexts.org Generally, the HOMO is considered the nucleophilic or electron-donating orbital, while the LUMO is the electrophilic or electron-accepting orbital. libretexts.org The energy and spatial distribution of these orbitals are crucial for understanding reaction mechanisms, regioselectivity, and the nature of electronic transitions. libretexts.orgnih.gov

In systems containing the this compound framework, FMO analysis provides critical insights into their electronic behavior. For example, in a computational study of merocyanine dyes featuring a 4-(1,3,3-trimethylindolin-2-ylidene)but-2-en-1-ylideneindolone structure, DFT calculations were used to analyze the frontier orbitals. beilstein-journals.org The results showed a clear spatial separation between the HOMO and LUMO, indicative of a strong charge-transfer character. beilstein-journals.org The HOMO was predominantly located on the electron-donating aminovinyl fragment (derived from the indoline (B122111) part), while the LUMO was centered on the electron-accepting indolone fragment. beilstein-journals.org This HOMO-LUMO transition is responsible for the intense, long-wavelength absorption band characteristic of these dyes. beilstein-journals.org

Similarly, in the analysis of a fluorescent probe based on a 1,3,3-trimethylindoline and chroman-2,4-dione conjugate, FMO theory was essential to explain its optical response. rsc.org The weak emission of the probe was assigned to an internal charge transfer (ICT) event, characterized as a HOMO → LUMO transition. rsc.org The HOMO is localized on the electron-rich 1,3,3-trimethylindoline moiety, and the LUMO is on the chroman-2,4-dione acceptor. rsc.org The energy difference between these orbitals, the HOMO-LUMO gap, is a key determinant of the molecule's electronic properties. researchgate.net

| System | Computational Method | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (Eg) (eV) |

|---|---|---|---|---|

| Probe 2 (Indoline-Chroman Conjugate) rsc.org | B3LYP/6-31G(d,p) | -5.32 | -2.47 | 2.85 |

| Probe 2-CN Adduct rsc.org | B3LYP/6-31G(d,p) | -6.19 | -1.42 | 4.77 |

Tautomerism and Isomerism in 1,3,3 Trimethylindolin 2 One Systems

Investigation of Keto-Enol Tautomerism in Indolin-2-one Derivatives

Indolin-2-one and its derivatives, including 1,3,3-trimethylindolin-2-one, possess the structural requisites for keto-enol tautomerism. This process involves the migration of a proton and the shifting of a double bond to interconvert between a ketone (keto form) and an enol form, which features a hydroxyl group bonded to a carbon-carbon double bond. fiveable.melibretexts.org

While the keto form is generally the more stable tautomer for simple ketones, the equilibrium can be influenced by various structural and environmental factors. fiveable.melibretexts.org For indolin-2-one derivatives, the keto form is typically predominant. ias.ac.inresearchgate.net However, the potential for the formation of the enol tautomer exists and is a subject of research, particularly in understanding reaction mechanisms and potential biological interactions. frontiersin.org The study of related systems, such as isatin (B1672199) (indole-2,3-dione), has shown that lactam-lactim tautomerism, a concept analogous to keto-enol tautomerism, is influenced by the solvent environment. researchgate.net

Research on similar heterocyclic systems, like β-ketoamides, has demonstrated that the keto-enol equilibrium is a dominant factor, with both tautomers being stabilized by intramolecular hydrogen bonds. scirp.orgcore.ac.uk This stabilization plays a key role in the relative concentrations of the tautomeric forms observed in solution. core.ac.uk

Influence of Solvent Polarity and Substituent Effects on Tautomeric Equilibria

The position of the tautomeric equilibrium in indolin-2-one systems is significantly influenced by both the polarity of the solvent and the nature of substituents on the molecule.

Solvent Polarity:

The solvent environment plays a critical role in determining the relative stability of tautomers. researchgate.net Generally, an increase in solvent polarity can shift the equilibrium towards the more polar tautomer. irb.hr For many keto-enol systems, the keto form is considered more polar. researchgate.net However, this is not a universal rule, and the specific interactions between the solute and solvent molecules, such as hydrogen bonding, are crucial. researchgate.netirb.hr

Studies on analogous systems have shown that:

In polar aprotic solvents like DMSO, the keto form is often favored. mdpi.com

In non-polar solvents like chloroform, the enol form can be more prevalent. mdpi.com

The ability of a solvent to form hydrogen bonds can dramatically influence the tautomerization process. nih.gov

For instance, in a study of a 1,3,4-thiadiazole (B1197879) derivative, the keto/enol percentage was observed to increase with increasing solvent polarity. mdpi.com Similarly, research on azomethine-functionalized derivatives demonstrated that increasing solvent polarity led to a gradual red shift in the maximum absorption, indicating a change in the electronic distribution and potentially the tautomeric equilibrium. nih.gov

Substituent Effects:

The electronic properties of substituents attached to the indolin-2-one core can also modulate the tautomeric equilibrium. Electron-donating groups and electron-withdrawing groups can differentially stabilize the keto or enol form.

For example, in a study of β-triketones, an electron-releasing methyl group favored the dienol form, while an electron-attracting chloro group shifted the equilibrium toward the more polar triketo form in nonpolar solvents. irb.hr Interestingly, the opposite trend was observed in the polar solvent DMSO, highlighting the interplay between substituent and solvent effects. irb.hr In β-ketoamides, electron-donating substituents have been shown to shift the equilibrium towards the enol form. core.ac.uk

The following table summarizes the general influence of solvent polarity on tautomeric equilibria for related systems:

| Solvent Type | Predominant Tautomer (General Trend) | Rationale |

| Polar Aprotic (e.g., DMSO) | Keto Form | Stabilizes the more polar keto tautomer. mdpi.com |

| Non-polar (e.g., Chloroform) | Enol Form | Favors the less polar, often intramolecularly hydrogen-bonded enol. mdpi.com |

| Polar Protic (e.g., Methanol) | Varies | Can stabilize both forms through hydrogen bonding; equilibrium is system-dependent. mdpi.com |

Spectroscopic Signatures for the Identification of Tautomeric Forms (e.g., UV-Vis, NMR)

Spectroscopic techniques are indispensable for the identification and quantification of tautomeric forms in equilibrium. UV-Vis and Nuclear Magnetic Resonance (NMR) spectroscopy are particularly powerful in this regard.

UV-Vis Spectroscopy:

UV-Vis spectroscopy can detect the presence of different tautomers as they often exhibit distinct absorption spectra. encyclopedia.pub The electronic transitions in the keto and enol forms typically occur at different wavelengths. For example, the formation of an enol can lead to a shift in the absorption maximum. nih.gov In some cases, the presence of multiple absorption peaks can indicate the coexistence of tautomers in solution. mdpi.com For instance, a study on a 1,3,4-thiadiazole derivative in DMSO revealed three absorption peaks, suggesting the presence of keto, enol, and zwitterionic forms. mdpi.com

NMR Spectroscopy:

NMR spectroscopy is a highly effective tool for studying tautomeric equilibria, as it can often distinguish between the different isomers in solution. scirp.orgcore.ac.ukencyclopedia.pub

¹H NMR: The chemical shifts of protons are sensitive to their chemical environment. Protons in the keto and enol forms will have different chemical shifts. For example, the enolic hydroxyl proton typically appears as a distinct signal, often at a high chemical shift value due to intramolecular hydrogen bonding. core.ac.uk In some systems, separate signals for both tautomers can be observed if the interconversion is slow on the NMR timescale. encyclopedia.pub

¹³C NMR: The carbon chemical shifts are also characteristic of the tautomeric form. The carbonyl carbon of the keto form has a typical chemical shift in the range of 180-200 ppm, while the enolic carbon involved in the C=C double bond will have a different chemical shift. mdpi.com The presence of signals for both ketonic and enolic carbons can confirm the existence of a tautomeric equilibrium. mdpi.com

The following table presents typical spectroscopic data used to identify keto and enol forms in related heterocyclic systems:

| Spectroscopic Technique | Keto Form Signature | Enol Form Signature | Reference |

| ¹H NMR | Absence of enolic OH proton signal. | Presence of a downfield enolic OH proton signal. | core.ac.uk |

| ¹³C NMR | Signal for ketonic carbon (~180-200 ppm). | Signal for enolic carbon (~155 ppm). | mdpi.com |

| UV-Vis | Characteristic absorption maximum. | Shifted absorption maximum compared to the keto form. | nih.gov |

Computational Assessment of Tautomeric Stability and Interconversion Pathways

Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for investigating tautomerism. scirp.org These methods allow for the calculation of the relative stabilities of different tautomers and the energy barriers for their interconversion.

Tautomeric Stability:

By calculating the total energies and thermodynamic parameters (enthalpy, Gibbs free energy) of the keto and enol forms, computational methods can predict which tautomer is more stable in the gas phase and in different solvents. ias.ac.inscirp.org The Polarizable Continuum Model (PCM) is often used to simulate the effect of a solvent on the relative stabilities. ias.ac.inmdpi.com Theoretical calculations for (E)-3-benzylideneindolin-2-one, a related compound, predicted the keto form to be significantly more stable than the enol form in both the gas phase and in solution. ias.ac.inresearchgate.net

Interconversion Pathways:

Computational methods can also be used to map the potential energy surface for the tautomerization reaction, identifying the transition state structure and calculating the activation energy for the interconversion. irb.hr This provides insight into the kinetics of the tautomerization process. For example, calculations on β-triketones have been used to determine the structures and stabilities of both the tautomers and the transition states involved in the enolization processes. irb.hr

The following table summarizes the kind of data obtained from computational studies on the tautomerism of related indolin-2-one derivatives:

| Computational Method | Parameter Calculated | Significance | Reference |

| DFT (e.g., B3LYP) | Relative Energies (ΔE) | Predicts the most stable tautomer. | ias.ac.inresearchgate.net |

| DFT with PCM | Solvation Energies | Assesses the influence of solvent on tautomer stability. | ias.ac.inmdpi.com |

| DFT | Gibbs Free Energy Difference (ΔG) | Determines the equilibrium constant (K) between tautomers. | ias.ac.in |

| DFT | Transition State Energy | Calculates the activation barrier for interconversion. | irb.hr |

Biological Activities and Medicinal Chemistry Applications of 1,3,3 Trimethylindolin 2 One Derivatives

Anticancer and Antitumor Properties of 1,3,3-Trimethylindolin-2-one Derivatives

Derivatives of indolin-2-one are a prominent class of compounds in anticancer research, with some reaching clinical application. researchgate.net The structural versatility of this scaffold allows for modifications that can target various mechanisms involved in cancer progression.

Inhibition of Tumor Cell Proliferation by Indolin-2-one Compounds

Indolin-2-one derivatives have demonstrated significant anti-proliferative effects against a range of cancer cell lines. nih.govresearchgate.net Studies have shown that these compounds can induce cytotoxicity in various cancer cells, including those of the breast, colon, and liver. researchgate.netmdpi.com For instance, certain 3-substituted indolin-2-ones have been found to inhibit the growth of human colorectal (HCT 116) and breast (MCF-7) carcinoma cells. nih.gov The mechanism of action often involves the induction of apoptosis, or programmed cell death, through pathways such as the mitochondrial pathway. Some derivatives have been shown to upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2, leading to the activation of caspases and subsequent cell death. researchgate.net Furthermore, some indolin-2-one compounds have been found to cause cell cycle arrest, often at the G1 or S phase, thereby halting the proliferation of cancer cells. researchgate.netmdpi.com

| Compound Type | Cancer Cell Line(s) | Observed Effect | Reference |

| 3-(2-oxopropylidene)indolin-2-one analogs | HCT 116, MCF-7 | Growth inhibition and cytotoxicity | nih.gov |

| Novel indolin-2-one derivatives | Malignant Mesothelioma, Breast, Colon | Delayed cell proliferation, cell cycle arrest at S phase | researchgate.net |

| Indolinone-based derivatives | HepG-2, MCF-7 | Cytotoxicity, cell cycle arrest at G1 phase | mdpi.com |

| 1,3,4-Thiadiazole-linked indolin-2-ones | Breast cancer panel | Potent activity (IC50 = 1.47 μM for compound IVc) | acs.org |

| Aziridine-linked indolin-2-ones | Colon cancer panel | High inhibition (IC50 = 1.40 μM for compound VIc) | acs.org |

Indolin-2-one Scaffolds as Kinase Inhibitors and Their Therapeutic Potential

A key mechanism through which indolin-2-one derivatives exert their anticancer effects is the inhibition of protein kinases. researchgate.netekb.eg Protein kinases are crucial enzymes in cellular signaling pathways that regulate cell growth, proliferation, and survival. scirp.org Dysregulation of kinase activity is a hallmark of many cancers. The indolin-2-one scaffold has proven to be an effective template for designing multi-kinase inhibitors. ekb.egekb.eg

One of the most well-known examples is Sunitinib (B231), an oral multi-kinase inhibitor with an indolin-2-one core. ekb.egnih.gov Sunitinib targets several receptor tyrosine kinases (RTKs) involved in tumor angiogenesis and cell proliferation, including vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs). ekb.egcancertreatmentjournal.com By inhibiting these kinases, Sunitinib can block the signaling pathways that drive tumor growth and the formation of new blood vessels that supply the tumor. ekb.eg

Research has expanded to develop other indolin-2-one-based kinase inhibitors with improved selectivity and potency. acs.org For example, modifications to the pyrrole (B145914) moiety of pyrrole-indolin-2-ones can influence their selectivity for different kinases, such as cyclin-dependent kinases (CDKs). cancertreatmentjournal.com Other derivatives have been designed to target kinases like EGFR, Her-2, and c-KIT. scirp.orgacs.org

| Inhibitor Type | Target Kinase(s) | Therapeutic Implication | Reference |

| Sunitinib (indolin-2-one derivative) | VEGFRs, PDGFRs, c-KIT, FLT3, RET, CSF1R | Anti-angiogenesis, anti-tumor activity | scirp.orgekb.eg |

| 3-[(five-membered heteroaryl ring)methylidenyl]indolin-2-ones | VEGF (Flk-1) RTK | High specificity for VEGF receptor | acs.org |

| 3-(substituted benzylidenyl)indolin-2-ones | EGF and Her-2 RTKs | High selectivity for EGF and Her-2 receptors | acs.org |

| Pyrrole-indolin-2-ones | VEGFR, PDGFR, c-kit, FLT3, CSF1R | Broad kinase inhibition | scirp.org |

| Indolinone-based derivatives | CDK-2, CDK-4, EGFR, VEGFR-2 | Cytotoxicity in cancer cells | mdpi.com |

Structure-Activity Relationship (SAR) Studies in Anticancer Research of Indolin-2-ones

Structure-activity relationship (SAR) studies are crucial for optimizing the anticancer activity of indolin-2-one derivatives. nih.gov These studies have revealed that the core indolin-2-one structure is essential for their activity, and substitutions at various positions on the ring significantly influence their potency and selectivity. nih.govconsensus.app

The C-3 position of the oxindole (B195798) ring has been identified as a critical point for modification. nih.gov Different substituents at this position can determine the selectivity of the compound for particular receptor tyrosine kinases. acs.org For instance, attaching a five-membered heteroaryl ring at the C-3 position leads to high specificity for VEGFR, while bulky groups on a benzylidene substituent at the same position confer selectivity towards EGFR and Her-2 RTKs. acs.org

Furthermore, substitutions on the indolin-2-one ring itself, such as at the C-5 position, play an important role in the anticancer properties. acs.org The presence of certain functional groups can enhance the permeability of the cancer cell membrane, leading to improved bioavailability and efficacy. researchgate.net SAR studies continue to guide the design of novel indolin-2-one derivatives with enhanced anticancer profiles. nih.gov

Antimicrobial Properties of this compound Derivatives

In addition to their anticancer properties, derivatives of the indolin-2-one scaffold have shown promise as antimicrobial agents. Studies have demonstrated that these compounds can exhibit activity against a range of pathogenic microorganisms, including bacteria and fungi.

Research has shown that certain indole (B1671886) derivatives substituted with 1,2,4-triazole (B32235) and 1,3,4-thiadiazole (B1197879) moieties possess a broad spectrum of antimicrobial activity. nih.gov For example, an indole-triazole derivative has shown significant promise as a novel antibacterial and antifungal lead compound, with activity against strains like Staphylococcus aureus, MRSA, Escherichia coli, and Candida albicans. nih.gov The minimum inhibitory concentration (MIC) values for some of these compounds were found to be in the range of 3.125-50 µg/mL. nih.gov

The mechanism of antimicrobial action can vary. For instance, some indole derivatives are thought to inhibit the NorA efflux pump in Staphylococcus aureus, which is a key contributor to antibiotic resistance. nih.gov Other studies have highlighted the efficacy of chlorinated derivatives, suggesting that the addition of electron-withdrawing groups can enhance antimicrobial potency.

| Derivative Type | Target Microorganism(s) | Observed Activity | Reference |

| Indole-triazole derivative (3d) | S. aureus, MRSA, E. coli, B. subtilis, C. albicans, C. krusei | Broad spectrum activity (MIC 6.25 µg/mL against S. aureus) | nih.gov |

| Indole-thiadiazole derivative (2h) | S. aureus | Effective antibacterial activity (MIC 6.25 µg/mL) | nih.gov |

| 3-Amino-5-chloro-1,3-dihydro-2H-indol-2-one HCl | Gram-positive and Gram-negative bacteria | Enhanced antimicrobial potency |

Anti-inflammatory and Antioxidant Potential of Related Indole Compounds

Indole derivatives, the broader class to which this compound belongs, are well-documented for their anti-inflammatory and antioxidant activities. wisdomlib.orgnrfhh.com These properties are often interconnected, as oxidative stress can be a major contributor to inflammation.

Many indole derivatives exert their anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, which are key to prostaglandin (B15479496) biosynthesis. wisdomlib.org This mechanism is similar to that of many non-steroidal anti-inflammatory drugs (NSAIDs). wisdomlib.org Structural modifications to the indole nucleus can lead to enhanced anti-inflammatory activity and improved selectivity for COX-2, potentially reducing the gastrointestinal side effects associated with non-selective NSAIDs. wisdomlib.org

The antioxidant potential of indole compounds stems from their ability to scavenge free radicals and protect against oxidative stress. nih.govbenthamdirect.com The indole ring itself appears to play a protective role against oxidative damage. benthamdirect.com The presence and position of substituents on the indole nucleus can significantly modulate the antioxidant activity. nrfhh.com For example, some indole derivatives have shown potent radical-scavenging activity in various assays. unica.it

| Indole Derivative Type | Activity | Mechanism/Finding | Reference |

| Various synthetic indole derivatives | Anti-inflammatory | Inhibition of COX enzymes | wisdomlib.org |

| 1,5-disubstituted indole derivatives | Anti-inflammatory | Potential sPLA2 inhibitory agents | wisdomlib.org |

| Arylidene-1H-indole-2-carbohydrazones | Antioxidant | Radical-scavenging; activity depends on hydroxyl and methoxy (B1213986) groups | unica.it |

| Indole compounds with 4-substituted piperazine (B1678402) moieties | Antioxidant | Strong inhibitory effects on superoxide (B77818) radical formation | benthamdirect.com |

| Tryptophan and tryptamine (B22526) derivatives | Antioxidant | Scavenging of reactive oxygen and nitrogen species | nrfhh.com |

Neuroprotective Effects Associated with Indole Derivatives

The indole scaffold is also a key feature in compounds exhibiting neuroprotective effects. nrfhh.comnih.gov This is particularly relevant in the context of neurodegenerative diseases, where oxidative stress and neuroinflammation play significant roles. nih.govmdpi.com

Indole derivatives have been shown to protect neurons from damage caused by reactive oxygen species (ROS). nih.gov Compounds like melatonin, an indoleamine, are known for their potent antioxidant and ROS scavenging effects. nih.gov Other indole derivatives have demonstrated protective actions in models of chemically induced oxidative stress and ischemia/reperfusion. nih.gov

The neuroprotective mechanisms of indole derivatives are multifaceted. They can involve the activation of cellular defense mechanisms against oxidative stress, such as the Nrf2-antioxidant responsive element (ARE) pathway. mdpi.com Some indole compounds, like indole-3-carbinol (B1674136) (I3C) and its metabolite diindolylmethane (DIM), exhibit neuroprotective effects by mimicking the activity of brain-derived neurotrophic factor (BDNF) and activating pro-survival signaling pathways like Akt. mdpi.com Furthermore, some indole-based compounds have shown the ability to reduce the aggregation of misfolded proteins, such as amyloid-beta, which is a hallmark of Alzheimer's disease. nih.gov

| Indole Derivative | Proposed Neuroprotective Mechanism | Disease Context | Reference |

| Melatonin (indoleamine) | Antioxidant, ROS scavenging | General neuroprotection | nih.gov |

| Indole-3-carbinol (I3C), Diindolylmethane (DIM) | BDNF mimetic activity, Akt phosphorylation, Nrf2 activation | Neurodegenerative diseases | mdpi.com |

| Indole derivative NC009-1 | Reduction of inflammatory mediators in microglia | Parkinson's disease models | mdpi.com |

| Indole–phenolic derivatives | Metal-chelation, antioxidant, anti-aggregation of Aβ(25–35) | Alzheimer's disease | nih.gov |

| Stobadine (gamma-carboline) | Antioxidant, ROS scavenging | Oxidative stress in the nervous system | nih.gov |

Antiviral Properties of Related Indolin-2-one Structures

The indolin-2-one scaffold is a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities, including notable antiviral properties. While research specifically on this compound derivatives in the context of antiviral activity is part of a broader field, the general class of indolin-2-ones has shown significant promise against various viral pathogens.

Isatin (B1672199), or 1H-indole-2,3-dione, serves as a versatile precursor for designing potential antiviral agents. semanticscholar.org Historically, derivatives such as N-methylisatin-β-thiosemicarbazone (methisazone) were among the first clinically recognized antiviral drugs, active against poxviruses. semanticscholar.org This has spurred further investigation into related structures.

Recent studies have highlighted the potential of various indolin-2-one analogs against contemporary viral threats:

Human Immunodeficiency Virus (HIV): A number of studies have focused on the anti-HIV activity of indolin-2-one derivatives. For instance, 3-hydroxy-3-(2-oxo-2-phenylethyl)indolin-2-one derivatives have been synthesized and evaluated for their ability to inhibit HIV-1 reverse transcriptase (RT). researchgate.netbohrium.com Structure-activity relationship (SAR) studies revealed that substitutions at the 5th position of the oxindole ring, particularly with halogens like bromine or chlorine, significantly enhanced anti-RT potency. researchgate.netbohrium.com Furthermore, certain derivatives have shown efficacy against mutant HIV-1 strains. bohrium.com Other related compounds, such as certain 3-oxindole-2-carboxylates and isatin derivatives, have also demonstrated inhibitory effects on HIV-1 replication by targeting viral transcription. researchgate.net

Hepatitis C Virus (HCV): Oxindole-based molecules have been identified as inhibitors of the hepatitis C virus. researchgate.net

Influenza Virus: Isatin derivatives have been investigated as broad-spectrum antiviral agents, showing activity against influenza H1N1. mdpi.com For example, 5-((3-(trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione derivatives have exhibited potent antiviral activity against the H1N1 strain. mdpi.com

Herpes Simplex Virus 1 (HSV-1) and Coxsackievirus B3 (COX-B3): The same series of 5-((3-(trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione derivatives also showed inhibitory activity against HSV-1 and COX-B3. mdpi.com

SARS-CoV-2: In the wake of the recent pandemic, research has explored the utility of indolin-2-one structures against SARS-CoV-2. Isatin-oxadiazole hybrids and isatin sulphonamide derivatives have shown potential inhibitory activity. mdpi.com One study reported that 5-chloro-3-(2-(2,4-dinitrophenyl) hydrazono)indolin-2-one selectively interferes with the binding of the SARS-CoV-2 spike receptor-binding domain (RBD) to the host angiotensin-converting enzyme 2 (ACE2) receptor. nih.gov

Other RNA Viruses: Indolylthiosemicarbazides and their cyclized 4-thiazolidinone (B1220212) derivatives have been synthesized and evaluated against a variety of RNA viruses. nih.gov Notably, some of these compounds displayed significant activity against Coxsackie B4 virus, Sindbis virus, and respiratory syncytial virus. nih.gov

The antiviral activity of these compounds is often attributed to their ability to interact with and inhibit key viral or host cell components essential for viral replication. The specific substitutions on the indolin-2-one core play a crucial role in determining the potency and selectivity of the antiviral effect.

Table 1: Antiviral Activity of Selected Indolin-2-one Derivatives

| Compound Class | Virus | Target/Mechanism | Key Findings | Reference(s) |

|---|---|---|---|---|

| 3-Hydroxy-3-(2-oxo-2-phenylethyl)indolin-2-ones | HIV-1 | Reverse Transcriptase (RT) | Halogen substitution at the 5th position enhances potency. | researchgate.netbohrium.com |

| 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-diones | Influenza H1N1, HSV-1, COX-B3 | Not specified | Displayed high antiviral activity with low IC50 values. | mdpi.com |

| 5-Chloro-3-(2-(2,4-dinitrophenyl) hydrazono)indolin-2-one | SARS-CoV-2 | ACE2 receptor binding | Selectively inhibits spike RBD-ACE2 interaction. | nih.gov |

| Indolylthiosemicarbazides | Coxsackie B4, Sindbis virus, RSV | Not specified | Free thiosemicarbazide (B42300) moiety is crucial for activity. | nih.gov |

| Isatin-β-thiosemicarbazone derivatives | Poxviruses | Not specified | Methisazone was a clinically used antiviral. | semanticscholar.org |

Molecular Mechanisms of Action and Biological Target Identification for this compound Derivatives

The molecular mechanisms through which this compound derivatives exert their biological effects are diverse and depend on the specific substitutions on the core structure. These compounds can interact with a variety of biological targets, leading to the modulation of cellular pathways.

A primary mechanism of action for many indolin-2-one derivatives is the inhibition of protein kinases . The isatin scaffold is a well-known kinase inhibitor, and derivatives of this compound likely share this property. researchgate.net For instance, 3-(substituted-benzylidene)-1,3-dihydro-indolin-2-thione derivatives, which are structurally related, have been shown to inhibit human recombinant protein kinase CK2 and p60(c-Src) tyrosine kinase. researchgate.net

Another significant mechanism is the induction of apoptosis . Derivatives of (E)-5-((E)-1,3,3-trimethylindolin-2-ylidene)pent-3-en-2-one have demonstrated cytotoxic effects on cancer cell lines by inducing apoptosis through the mitochondrial pathway. This often involves the activation of caspases and disruption of the cell cycle.

In the context of antimicrobial activity, the mechanism may involve the disruption of bacterial cell membranes or interference with essential metabolic pathways.

Furthermore, some derivatives are designed to interact with specific receptors. For example, compounds with a 1,3-diazaspiro[4.6]undecane-2,4-dione moiety attached to the 1,3,3-trimethylindolin-2-ylidene core are investigated for their ability to bind to specific biological targets, potentially modulating their activity. ontosight.ai

The identification of biological targets is often pursued through computational methods like molecular docking, which can predict the binding modes and interactions of these derivatives with proteins such as HIV-1 integrase or the SARS-CoV-2 spike protein. nih.govresearchgate.net These in silico studies, combined with in vitro assays, help to elucidate the specific molecular interactions responsible for the observed biological activities.

Table 2: Potential Molecular Targets and Mechanisms of this compound and Related Derivatives

| Derivative Class | Potential Target(s) | Mechanism of Action | Biological Effect | Reference(s) |

|---|---|---|---|---|

| General this compound derivatives | Protein Kinases (e.g., CK2, p60(c-Src)) | Enzyme Inhibition | Anticancer | researchgate.net |

| (E)-5-((E)-1,3,3-trimethylindolin-2-ylidene)pent-3-en-2-one derivatives | Mitochondria, Caspases | Induction of Apoptosis | Cytotoxic/Anticancer | |

| 5-Amino-1,3,3-trimethyl-indolin-2-one | Various receptors and enzymes | Modulation of receptor activity, interference with signaling pathways | Antimicrobial, Anticancer | |

| Indolin-2-one-porphyrin conjugates | Not specified | Not specified | Potential for photodynamic therapy applications | researchgate.net |

| 3-Hydroxy-indolin-2-one derivatives | HIV-1 Integrase | Inhibition of viral enzyme | Antiviral (Anti-HIV) | researchgate.net |

Applications in Materials Science and Advanced Technologies

Role of 1,3,3-Trimethylindolin-2-one as a Versatile Building Block in Complex Molecule Synthesis

This compound and its derivatives are fundamental building blocks in the synthesis of a wide array of complex organic molecules. Its structural framework, featuring a fused bicyclic system with a quaternary carbon center, provides a robust scaffold for constructing larger, more intricate molecular architectures. The reactivity of the methylene (B1212753) group at the C2 position is central to its utility, allowing for condensation reactions with various electrophiles.

A key derivative, 1,3,3-trimethyl-2-methyleneindoline (B94422), is a commercially available and highly reactive intermediate. This compound serves as a precursor for numerous synthetic transformations, including cycloaddition reactions. sigmaaldrich.com The active methylene group readily participates in condensation reactions with aldehydes, ketones, and other carbonyl-containing compounds, leading to the formation of a diverse range of products. This reactivity is particularly exploited in the synthesis of dyes and functional materials.

The synthesis of complex molecular systems often relies on a stepwise approach that combines both covalent and noncovalent interactions. nih.gov The indoline (B122111) scaffold can be functionalized to introduce specific recognition sites or reactive groups, enabling its incorporation into supramolecular assemblies. nih.gov For instance, the introduction of hydroxyl or amino groups onto the aromatic ring of the indoline nucleus allows for further chemical modifications, such as the attachment of polymers, biomolecules, or other functional moieties. cymitquimica.comnih.govmdpi.com This versatility makes this compound a valuable component in the design of multifunctional materials where precise control over molecular structure and properties is essential. mdpi.comrsc.org

Applications in Dye Chemistry and Pigments

The this compound moiety is a cornerstone in the development of various classes of synthetic dyes, prized for their unique photophysical properties. Its electron-donating indoline nitrogen and the reactive methylene group make it an ideal component for creating chromophores that absorb and emit light across the visible and near-infrared (NIR) regions of the electromagnetic spectrum.